

Application Notes and Protocols for Selective Metal Extraction Using Malonamides

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Compound of Interest

Compound Name: **Malonamide**

Cat. No.: **B141969**

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Introduction

Malonamides are a class of neutral bidentate ligands that have garnered significant interest as highly effective extractants in the selective separation of metal ions. Their unique chelating properties, primarily through the two carbonyl oxygen atoms, enable the formation of stable complexes with various metal ions. This characteristic is particularly valuable in the field of nuclear waste reprocessing, where the selective separation of actinides from lanthanides is a critical and challenging step. **Malonamides** are central to advanced hydrometallurgical processes like DIAMEX (Diamide EXtraction) and SANEX (Selective Actinide EXtraction), which aim to partition minor actinides from high-level liquid waste.^{[1][2]}

The selectivity of **malonamides** can be finely tuned by modifying their molecular structure, such as by introducing different alkyl or aryl substituents on the nitrogen atoms and the central carbon atom.^[3] These modifications influence the lipophilicity, steric hindrance, and basicity of the **malonamide**, thereby affecting its extraction efficiency and selectivity for specific metal ions.^[4] Beyond nuclear applications, **malonamides** have also shown promise in the extraction of other metals, including platinum group metals and iron.^{[3][5]}

These application notes provide a comprehensive overview of the use of **malonamides** in selective metal extraction, with a focus on actinides and lanthanides. Detailed experimental protocols, quantitative data on extraction efficiency and selectivity, and visual representations

of the underlying processes are presented to guide researchers in applying these versatile ligands in their work.

Data Presentation: Quantitative Extraction Data

The following tables summarize key quantitative data for the extraction of various metal ions using different **malonamide** derivatives under specified conditions.

Table 1: Distribution Ratios (D) of Selected Metal Ions with **Malonamide** Extractants.

Malonamide	Metal Ion	Aqueous Phase	Organic Phase	Distribution Ratio (D)	Reference(s)
DMDOHEMA	Am(III)	1.5 - 6.1 M HNO ₃	1.0 M in TPH	> 1 (at > 1.5 M HNO ₃)	[6]
DMDOHEMA	Eu(III)	1.5 - 6.1 M HNO ₃	1.0 M in TPH	> 1 (at > 1.5 M HNO ₃)	[6]
DMDBTDMA	U(VI)	3 M HNO ₃	Coated on magnetic particles	High sorption capacity (1.58 mmol/g)	[7]
DMDBTDMA	Eu(III)	3 M HNO ₃	Coated on magnetic particles	Moderate sorption capacity (0.36 mmol/g)	[7]
DMDCMA	Am(III)	0.01 - 3 M HNO ₃	1 M in PTMS	Increases with acidity	[8]
DMDCMA	Pu(IV)	3 M HNO ₃	1 M in PTMS	High	[8]
DMDCMA	U(VI)	3 M HNO ₃	1 M in PTMS	High	[8]

DMDOHEMA: N,N'-dimethyl-N,N'-dioctylhexylethoxy**malonamide** DMDBTDMA: N,N'-dimethyl-N,N'-dibutyltetradecyl**malonamide** DMDCMA: N,N'-dimethyl-N,N'-dicyclohexyl**malonamide**
TPH: Hydrogenated tetrapropene PTMS: Phenyltrifluoromethylsulphone

Table 2: Separation Factors (SF) for Actinide/Lanthanide Separation using **Malonamides**.

Malonamide	Metal Pair	Aqueous Phase	Organic Phase	Separation Factor (SF)	Reference(s)
DMDOHEMA	Am(III)/Eu(III)	0.11 - 6.1 M HNO ₃	0.75 - 1.0 M in TPH	~2	[6][9]
Dyp-2 + CCD	Am(III)/Eu(III)	0.5 - 1 M HNO ₃	0.03 M Dyp-2 + 0.02 M CCD in F-3	~20-30	[10]
HDHP	Eu(III)/Am(III)	Not specified	Not specified	~10	[9]
T2EHDGA + HEH[EHP]	Eu(III)/Am(III)	pH 3 - 4.5 (stripping)	In n-dodecane	> 60	[11]
T2EHDGA + HEH[EHP]	Nd(III)/Am(III)	pH 3 - 4.5 (stripping)	In n-dodecane	> 30	[11]

Dyp-2: A diamide of 2,2'-dipyridyl-6,6'-dicarboxylic acid
 CCD: Chlorinated cobalt dicarbollide F-3: A polar fluorinated diluent
 HDHP: Di-n-hexylphosphoric acid
 T2EHDGA: N,N,N',N'-tetra(2-ethylhexyl)diglycolamide
 HEH[EHP]: 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester

Experimental Protocols

Protocol 1: Synthesis of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide (DMDCMA)

This protocol describes a single-step synthesis of DMDCMA via ester-amine coupling.[5][8]

Materials:

- Diethyl malonate
- N-methylcyclohexylamine
- Tetrahydrofuran (THF), anhydrous
- Silica gel for flash chromatography
- Ethyl acetate

- Hexane

Procedure:

- In a round-bottom flask, dissolve diethyl malonate in anhydrous THF.
- Add a stoichiometric excess of N-methylcyclohexylamine to the solution.
- Reflux the reaction mixture under an inert atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, remove the solvent under reduced pressure.
- Purify the crude product by flash chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to obtain N,N'-dicyclohexyl-N,N'-dimethyl-**malonamide** as a solid.
- Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Solvent Extraction of Actinides and Lanthanides

This protocol outlines a general procedure for evaluating the extraction of trivalent actinides (e.g., Am(III)) and lanthanides (e.g., Eu(III)) from a nitric acid medium using a **malonamide** extractant.^{[4][6]}

Materials:

- **Malonamide** extractant (e.g., DMDOHEMA)
- Organic diluent (e.g., TPH, n-dodecane)
- Nitric acid (HNO₃) solutions of varying concentrations (e.g., 0.1 M to 6 M)
- Aqueous stock solutions of the metal ions of interest (e.g., ²⁴¹Am(III), ¹⁵²Eu(III))

- Scintillation cocktail and vials
- Gamma or alpha spectrometer

Procedure:

- Preparation of the Organic Phase: Dissolve the **malonamide** extractant in the chosen organic diluent to the desired concentration (e.g., 0.5 M or 1.0 M).
- Preparation of the Aqueous Phase: Prepare a series of aqueous solutions with varying nitric acid concentrations. Spike each solution with the radioisotopes of the metal ions to be studied at a known activity level.
- Extraction: In a centrifuge tube, mix equal volumes of the organic and aqueous phases (e.g., 1 mL each).
- Equilibration: Shake the tubes vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the tubes to achieve complete separation of the aqueous and organic phases.
- Analysis:
 - Take a known aliquot from both the aqueous and organic phases.
 - Measure the radioactivity of each aliquot using a suitable detector (gamma spectrometer for ¹⁵²Eu, alpha spectrometer for ²⁴¹Am).
- Calculation of Distribution Ratio (D):
 - The distribution ratio is calculated as the ratio of the radioactivity of the metal ion in the organic phase to its radioactivity in the aqueous phase: $D = (\text{Counts per minute in organic phase}) / (\text{Counts per minute in aqueous phase})$
- Calculation of Separation Factor (SF):

- The separation factor between two metal ions (M1 and M2) is the ratio of their distribution ratios: $SF (M1/M2) = D(M1) / D(M2)$

Protocol 3: Stripping of Metals from a Loaded Malonamide Organic Phase

This protocol describes a general procedure for back-extracting (stripping) metal ions from the loaded organic phase into a fresh aqueous solution.

Materials:

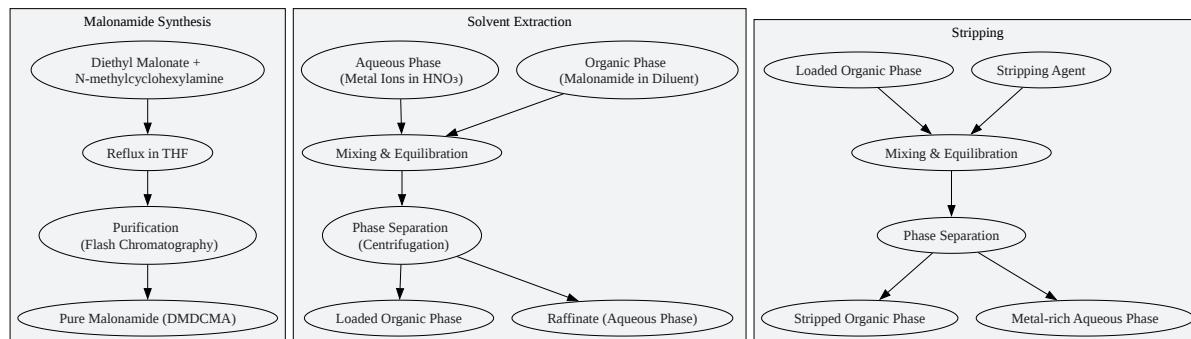
- Loaded organic phase containing the metal-**malonamide** complex.
- Stripping agent solution (e.g., dilute nitric acid, complexing agents like DTPA or HEDTA in a buffered solution, or a solution of thiourea in dilute acid for certain metals).[12][13]

Procedure:

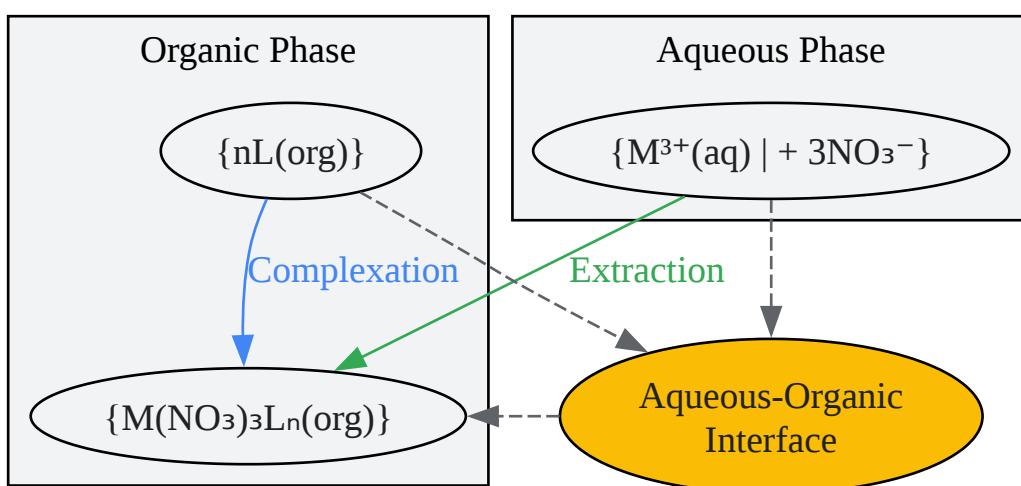
- In a centrifuge tube, mix the loaded organic phase with the stripping solution at a desired phase ratio (e.g., 1:1).
- Shake the tube vigorously for a sufficient time to allow for the transfer of the metal ions from the organic to the aqueous phase.
- Centrifuge the tube to separate the phases.
- Analyze the metal ion concentration in both phases to determine the stripping efficiency. The stripping efficiency (%) is calculated as: $Stripping\ Efficiency = ([Metal\ in\ aqueous\ phase\ after\ stripping] / [Metal\ in\ organic\ phase\ before\ stripping]) * 100$

Visualizations

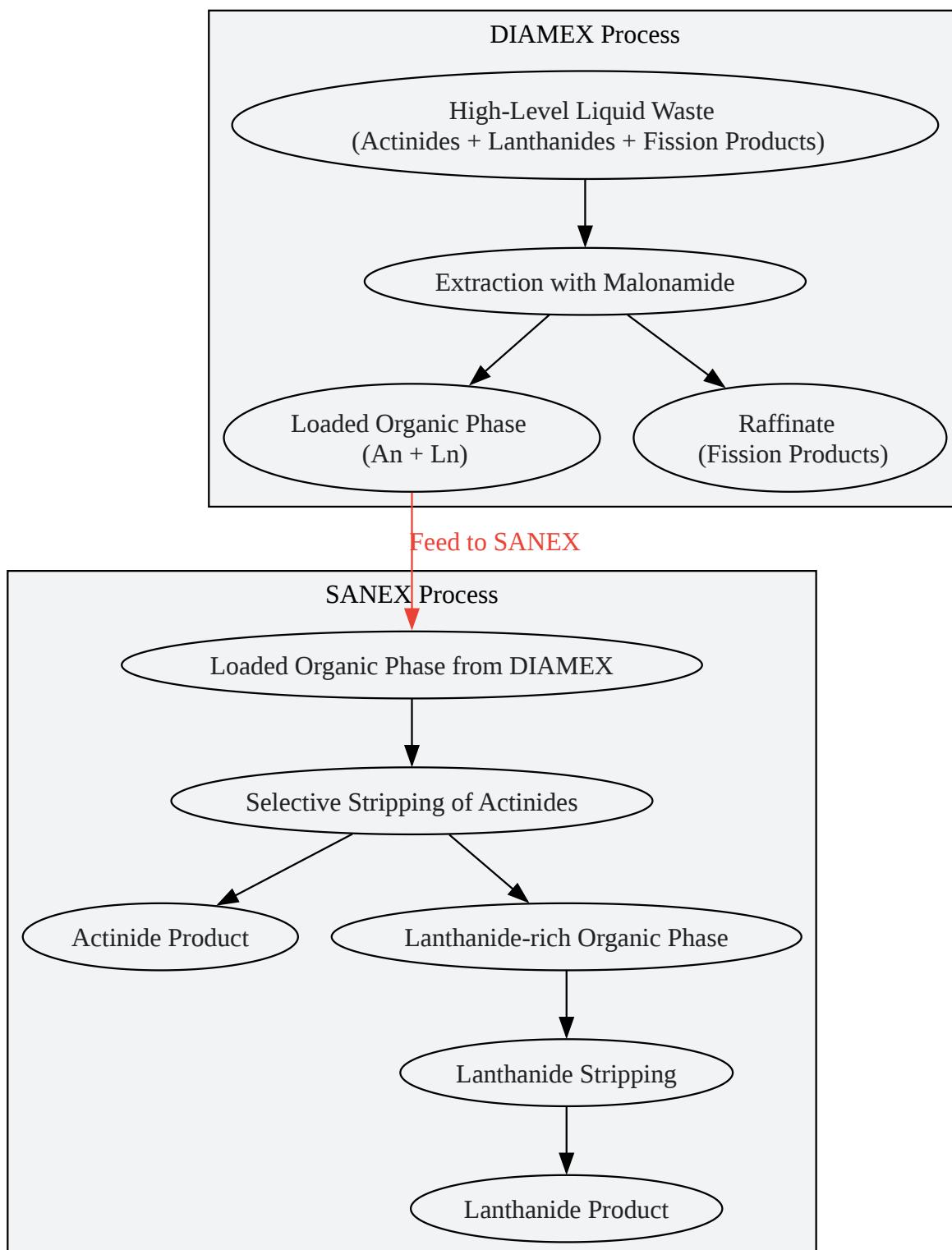
Signaling Pathways and Experimental Workflows



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